4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde is a complex organic compound characterized by its unique molecular structure and functional properties. Its molecular formula is , and it has a molecular weight of approximately 248.75 g/mol. This compound is primarily recognized for its applications in scientific research, particularly in the fields of chemistry and pharmacology.
The compound is cataloged under the Chemical Abstracts Service number 1228837-05-5 and is referenced in various chemical databases such as PubChem and BenchChem. It is synthesized for use in laboratories and industrial applications, often involving multi-step synthetic processes to ensure purity and efficacy.
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde belongs to the class of organic compounds known as aldehydes. It features a chlorinated biphenyl structure which contributes to its chemical reactivity and potential biological activity.
The synthesis of 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Common solvents include dichloromethane or ethanol, with catalysts such as Lewis acids being employed to facilitate reactions. Temperature control is essential during the synthesis to avoid unwanted side reactions.
The molecular structure of 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde can be described using various structural representations:
InChI=1S/C15H17ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3
CC1(C)CCC(C=O)=C(C2=CC=C(Cl)C=C2)C1
The compound has a predicted boiling point of approximately 421.2 °C and a density of about 1.072 g/cm³. It appears as a solid with an off-white to pale yellow color.
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. The choice of reagents and solvents plays a crucial role in determining the efficiency of these transformations.
The mechanism of action for 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde involves its interaction with biological targets at the molecular level:
The compound is classified under GHS07 for safety and has several hazard statements associated with it (H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation). Proper handling requires personal protective equipment and adequate ventilation.
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde serves various roles in scientific research:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial chemistry contexts.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7